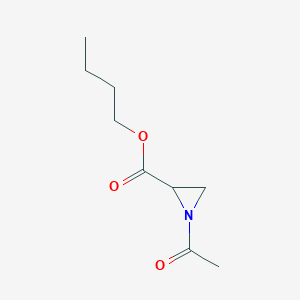
Butyl 1-acetylaziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 1-acetylaziridine-2-carboxylate is a derivative of aziridine-2-carboxylic acid Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 1-acetylaziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylic acid derivatives with butyl acetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Butyl 1-acetylaziridine-2-carboxylate undergoes several types of chemical reactions, primarily due to the reactive aziridine ring. These include:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to yield amines.
Substitution Reactions: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Nucleophilic Ring-Opening: Substituted amines.
Oxidation: Oxaziridines.
Reduction: Amines.
Scientific Research Applications
Butyl 1-acetylaziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing nitrogen heterocycles.
Polymer Chemistry: Aziridine derivatives are used in the synthesis of polyamines, which have applications in coatings, adhesives, and biomedical materials.
Mechanism of Action
The mechanism of action of butyl 1-acetylaziridine-2-carboxylate is primarily based on its ability to undergo nucleophilic ring-opening reactions. The high ring strain of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various substituted amines. These reactions can be exploited in the synthesis of bioactive compounds that target specific molecular pathways in biological systems .
Comparison with Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and use as an immunomodulatory anticancer drug.
N-tosylaziridine-2-carboxylate: Used in the synthesis of antibiotics through nucleophilic ring-opening reactions.
Uniqueness: Butyl 1-acetylaziridine-2-carboxylate is unique due to its butyl and acetyl substituents, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
butyl 1-acetylaziridine-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-4-5-13-9(12)8-6-10(8)7(2)11/h8H,3-6H2,1-2H3 |
InChI Key |
UTSBJSCLZBUEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CN1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















